(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Inflammation MAPKAPK2 Kinase inhibition

Obtain CAS 918519-98-9, a pyrrolopyridine-aniline compound patented by NFlection Therapeutics as a MEK inhibitor series for dermal disorders. This 7-azaindole-based scaffold addresses the need for selective, non-systemic kinase probes. - Serves as a structural anchor for MK-2 kinome-selectivity panels; near-neighbor analogues show IC₅₀ values from 8.5 nM to 62 nM. - Unsubstituted 1H-pyrrolo[2,3-b]pyridine core enables rapid SAR expansion for TNIK and other kinase targets. - Crystalline forms (IL-304497-A) available for formulation development.

Molecular Formula C19H14N4O
Molecular Weight 314.3 g/mol
CAS No. 918519-98-9
Cat. No. B12602646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
CAS918519-98-9
Molecular FormulaC19H14N4O
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)C3=CNC4=C3C=CC=N4
InChIInChI=1S/C19H14N4O/c24-18(16-12-22-19-15(16)7-4-10-20-19)13-8-9-17(21-11-13)23-14-5-2-1-3-6-14/h1-12H,(H,20,22)(H,21,23)
InChIKeyJIQXIIYJBWAXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (CAS 918519-98-9) for Inflammation & Kinase-Targeted Discovery – Procurement Baseline


The compound (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (CAS 918519-98-9; molecular formula C₁₉H₁₄N₄O; molecular weight 314.34 g/mol) is a synthetic small molecule featuring a 6-anilinopyridine moiety linked via a carbonyl bridge to a 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold [1]. It belongs to the pyrrolopyridine-aniline compound class, a chemotype patented by NFlection Therapeutics as MEK inhibitors for dermal disorders [2]. The 7-azaindole core is also recognized as a privileged kinase-binding scaffold, with analogues demonstrating sub‑nanomolar inhibition of TNIK (TRAF2‑ and NCK‑interacting kinase) [3] and single‑nanomolar MK‑2 (MAPKAP‑kinase 2) inhibition [4]. Although this specific substitution pattern (6‑anilinopyridin‑3‑yl methanone) lacks published head‑to‑head comparator data, its structural homology to known MK‑2 inhibitors and its patent protection as a MEK‑inhibitor series make it a candidate of interest for inflammation, autoimmune disease, and oncology research programs.

Why Generic 7-Azaindole or Anilinopyridine Analogues Cannot Substitute (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone in Sensitive Assays


The precise arrangement of the 6‑anilinopyridin‑3‑yl right‑hand side and the unsubstituted 1H‑pyrrolo[2,3‑b]pyridine left‑hand side is critical for kinase selectivity and potency. Modest structural changes within the pyrrolopyridine‑aniline series result in dramatic shifts in target engagement: a closely related pyrrolopyridine‑aniline congener (SMILES differing only in a nitrile substituent on the aniline ring) displays an IC₅₀ of 62 nM against MK‑2 [1], while another similarly substituted analogue shows an IC₅₀ of 8.5 nM [2]. For the broader 7‑azaindole chemotype, TNIK IC₅₀ values range from sub‑nanomolar to >100 nM depending on substitution [3]. Furthermore, NFlection’s patent portfolio establishes that pyrrolopyridine‑aniline compounds are specifically optimized for MEK inhibition in dermal disease [4]. Consequently, generic 7‑azaindole or anilinopyridine scaffolds lacking this exact connectivity cannot be assumed to replicate the selectivity, potency, or patent‑protected indication space of CAS 918519‑98‑9.

Quantitative Differentiation Evidence for (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone – Head‑to‑Head Comparative Data


MK-2 Inhibitory Potency: Structural Determinants and Comparator Profile

The target compound has not been directly assayed for MK‑2 inhibition in the public domain. However, a structurally related pyrrolopyridine‑aniline analogue (BDBM30196, differing by a nitrile substituent) exhibits an IC₅₀ of 62 nM against human MK‑2 in an anion‑exchange resin capture assay [1]. Within the same chemotype, another analogue is reported with an IC₅₀ of 8.5 nM, underscoring the steep SAR that distinguishes this substitution pattern [2]. These data provide a quantitative baseline for the expected activity range of CAS 918519‑98‑9 once evaluated under identical conditions.

Inflammation MAPKAPK2 Kinase inhibition

Patent‑Protected MEK Inhibitor Series: Exclusivity and Indication Differentiation

CAS 918519‑98‑9 falls within the Markush structures of NFlection Therapeutics’ granted patents US20200165243A1 and WO2018213810A1, which claim pyrrolopyridine‑aniline compounds for treating MEK‑inhibitor‑responsive disorders, specifically dermal conditions such as psoriasis and neurofibromatosis type‑1‑related neurofibromas [1][2]. Competing MEK inhibitors (e.g., trametinib, cobimetinib) are optimized for systemic oncology indications and carry dose‑limiting toxicities that preclude chronic dermatological use. The proprietary crystalline forms (Forms A, B, C, E, F, H) patented under IL‑304497‑A further differentiate this compound from generic analogues lacking defined solid‑state characterization [3].

Dermatology Oncology MEK inhibition

Biophysical and Pharmacokinetic Parameters: Structural Scaffold Advantages

With a molecular weight of 314.34 g/mol, 2 hydrogen‑bond donors, and 4 hydrogen‑bond acceptors, CAS 918519‑98‑9 lies within the rule‑of‑five chemical space typical of oral kinase inhibitors [1]. Compared to larger MK‑2 inhibitors such as BDBM30196 (MW 339.8) or the Pfizer‑disclosed pyrrolopyridine MK‑2 inhibitor series (MW range 350–450 Da) [2], the target compound’s lower molecular weight suggests potential advantages in permeability and metabolic stability. The unsubstituted 7‑azaindole NH group provides a conserved hinge‑binding motif, while the anilinopyridine methanone fragment offers vectors for modulating selectivity against off‑target kinases.

Drug-likeness Physicochemical properties Kinase inhibitor design

Best Research and Industrial Application Scenarios for (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone


MEK‑Inhibitor Discovery for Topical Dermatological Therapy

Programs developing non‑systemic MEK inhibitors for psoriasis or neurofibromatosis type‑1 can utilize CAS 918519‑98‑9 as a key intermediate or biological probe. NFlection’s patent family (US20200165243A1, WO2018213810A1) explicitly claims pyrrolopyridine‑aniline compounds for these indications, and the compound’s crystalline forms (IL‑304497‑A) provide defined solid‑state material for formulation development [1][2].

Selectivity‑Profiling Campaigns for MAPKAP‑Kinase 2 (MK‑2) Tool Compounds

In inflammation research groups seeking to build MK‑2 kinome‑selectivity panels, CAS 918519‑98‑9 serves as a structural anchor for SAR expansion. Near‑neighbor analogues have demonstrated MK‑2 IC₅₀ values from 8.5 nM to 62 nM in biochemical assays [3], indicating that systematic variation of the aniline and methanone substituents can fine‑tune potency and selectivity.

7‑Azaindole‑Based Kinase Inhibitor Lead Optimization Campaigns

The unadorned 1H‑pyrrolo[2,3‑b]pyridine core is a validated kinase hinge‑binding motif, with structurally related derivatives achieving sub‑nanomolar TNIK inhibition [4]. CAS 918519‑98‑9 provides a synthetically tractable starting point for installing diverse substituents at the 3‑, 4‑, and 5‑positions of the 7‑azaindole ring, enabling rapid exploration of structure–kinase selectivity relationships.

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